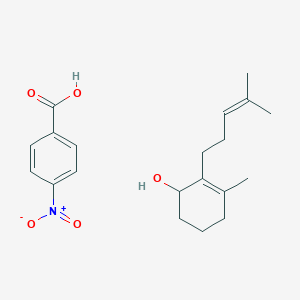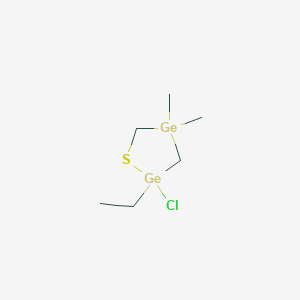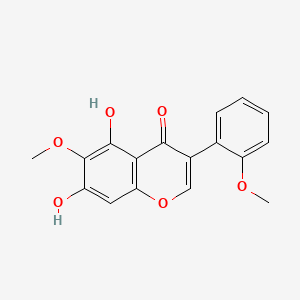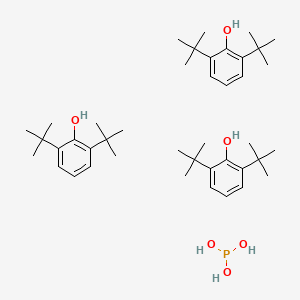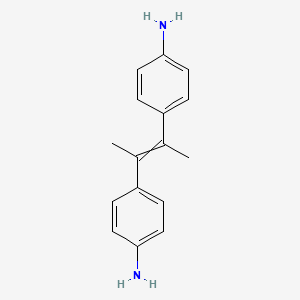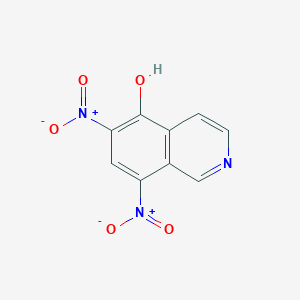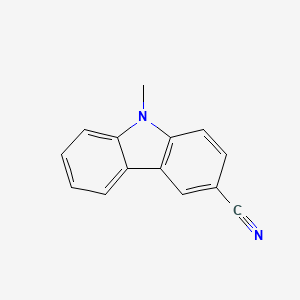
9H-Carbazole-3-carbonitrile, 9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3-carbonitrile, 9-methyl- is an organic compound with the molecular formula C14H9N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a nitrile group at the 3-position and a methyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carbonitrile, 9-methyl- typically involves the following steps:
Nitration: Carbazole is first nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the nitrile group at the 3-position.
Methylation: Finally, the carbazole is methylated at the 9-position using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 9H-Carbazole-3-carbonitrile, 9-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrile group.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9H-Carbazole-3-carbonitrile, 9-methyl- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design.
Material Science: Employed in the development of novel materials with specific electronic properties.
Chemical Research: Utilized as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9H-Carbazole-3-carbonitrile, 9-methyl- depends on its application. In organic electronics, it functions as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparison with Similar Compounds
9H-Carbazole-3-carbonitrile: Lacks the methyl group at the 9-position.
9-Methylcarbazole: Lacks the nitrile group at the 3-position.
9H-Carbazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 9H-Carbazole-3-carbonitrile, 9-methyl- is unique due to the presence of both the nitrile and methyl groups, which confer distinct electronic and steric properties. These modifications can influence its reactivity and interactions in various applications, making it a versatile compound in research and industry.
Properties
CAS No. |
91828-10-3 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
9-methylcarbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15)6-7-14(12)16/h2-8H,1H3 |
InChI Key |
FWJGUXCSLUENCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


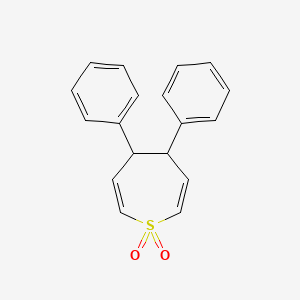
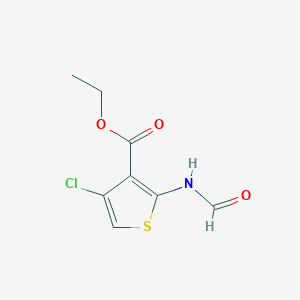
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
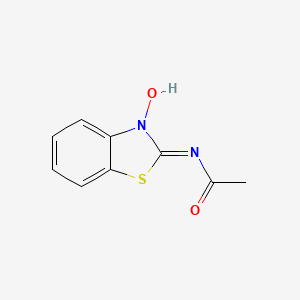

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
